molecular formula C7H14FN B1467757 (1-Fluorocyclohexyl)methanamine CAS No. 1263177-86-1

(1-Fluorocyclohexyl)methanamine

Cat. No.: B1467757
CAS No.: 1263177-86-1
M. Wt: 131.19 g/mol
InChI Key: AATBWVUULWNXOC-UHFFFAOYSA-N
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Description

(1-Fluorocyclohexyl)methanamine is a useful research compound. Its molecular formula is C7H14FN and its molecular weight is 131.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1-fluorocyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c8-7(6-9)4-2-1-3-5-7/h1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATBWVUULWNXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Fluorocyclohexyl)methanamine, also known as this compound hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound is characterized by the presence of a fluorine atom attached to a cyclohexyl ring, which influences its interaction with biological targets. The compound's structure can enhance lipophilicity and alter its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.

Enzyme Interactions

Research indicates that this compound acts as an inhibitor of specific enzymes. For instance, it has been shown to inhibit isoleucyl-tRNA synthetase (IleRS), which is crucial for protein synthesis in various organisms. This inhibition can lead to significant biological effects, particularly in pathogenic organisms where this enzyme plays a vital role in their survival and replication .

Cellular Effects

The compound has demonstrated the ability to modulate cell signaling pathways. It influences gene expression and cellular metabolism by affecting key metabolic enzymes. For example, it can inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites and energy production within cells.

Molecular Mechanisms

The primary mechanism through which this compound exerts its biological effects involves binding to specific proteins and enzymes. This binding can occur at active sites or allosteric sites, leading to changes in enzyme activity and subsequent cellular responses. The compound's fluorine atom may enhance its binding affinity and specificity for these targets.

Dosage Effects and Toxicity

Studies have shown that the effects of this compound are dose-dependent. At lower concentrations, the compound may exhibit minimal adverse effects; however, higher doses can lead to significant toxicity. Research has established threshold levels necessary for observable biological effects, emphasizing the importance of dosage in therapeutic applications.

Inhibition Studies

A notable case study involved the evaluation of this compound as an inhibitor of IleRS in Plasmodium falciparum, the causative agent of malaria. The compound exhibited nanomolar potency against this target, suggesting potential as an anti-malarial agent .

Metabolic Pathway Analysis

Another study explored the impact of this compound on metabolic pathways in mammalian cells. It was found to significantly alter the levels of key metabolites involved in energy production, indicating its potential role as a metabolic modulator.

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Enzyme InhibitionIsoleucyl-tRNA synthetaseInhibition of protein synthesis
Modulation of Cell SignalingVarious signaling pathwaysAltered gene expression
Metabolic Enzyme InteractionKey metabolic enzymesChanges in metabolite levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Fluorocyclohexyl)methanamine
Reactant of Route 2
(1-Fluorocyclohexyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.